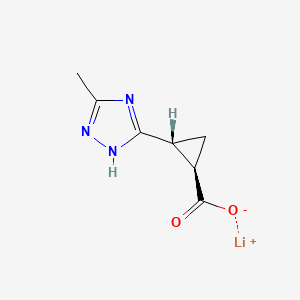
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate (MFBTC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities. MFBTC has shown promise in the fields of medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has a high degree of selectivity and potency, making it an effective tool for studying various biological processes. However, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate also has limitations. It is toxic at high concentrations and may have off-target effects, making it important to use caution when working with this compound.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-formyl-1,3-benzothiazole-5-carboxylate. One area of interest is the development of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate-based fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully elucidate the mechanism of action of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate and its potential applications in medicinal chemistry. Finally, the synthesis of novel Methyl 2-formyl-1,3-benzothiazole-5-carboxylate derivatives may lead to the discovery of new compounds with even greater biological activity.
Synthesemethoden
The synthesis of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate can be achieved through a multi-step process involving the reaction of 2-aminobenzenethiol with glyoxylic acid, followed by the addition of methyl iodide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has also been used as a building block in the synthesis of various organic compounds, including heterocycles and polymers. Additionally, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
methyl 2-formyl-1,3-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(5-12)15-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSPESQJOUOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2417770.png)
![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)
![N-(1-cyanocyclopentyl)-2-[4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)piperazin-1-yl]acetamide](/img/structure/B2417773.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)

![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)



